4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features an azetidine ring, a thiazole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The thiazole ring can be synthesized via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carboxylic acid.
Reduction: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The azetidine ring and thiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways .
Comparison with Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Contains an azetidine ring and a boronic acid group, used in chemical synthesis and as a potential antiviral agent.
3-Phenoxy-1,4-diarylazetidin-2-ones: Structurally related compounds with potent antiproliferative activity targeting tubulin.
Uniqueness: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of an azetidine ring, a thiazole ring, and an aldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Biological Activity
4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde (CAS No. 1869838-04-9) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₀N₂O₂S
- Molecular Weight : 198.24 g/mol
- Structure : The compound features an azetidine ring and a thiazole moiety, which are known for their biological significance.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its role as a potential inhibitor of monoacylglycerol lipase (MAGL), a target in pain management and neurodegenerative diseases.
MAGL is involved in the degradation of endocannabinoids, and selective inhibition can lead to increased levels of these compounds, providing therapeutic benefits in conditions such as chronic pain and inflammation. The compound has shown reversible and irreversible inhibition properties against MAGL, indicating its dual potential as a therapeutic agent.
Pharmacological Studies
Recent studies have highlighted the following findings regarding the biological activity of the compound:
-
Inhibition of MAGL :
- The compound demonstrated significant inhibitory activity against MAGL, with IC50 values indicating strong binding affinity.
- Structure-activity relationship (SAR) studies suggest that modifications to the azetidine and thiazole rings can enhance inhibitory potency.
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Antibacterial Activity :
- In vitro assays revealed that derivatives of thiazole compounds exhibit antibacterial activity against various strains, including Staphylococcus aureus.
- The compound's structure allows it to inhibit bacterial topoisomerases selectively without affecting human enzymes, minimizing toxicity.
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Cytotoxicity :
- Evaluations against cancer cell lines showed promising results in inhibiting cell proliferation.
- The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for anticancer applications.
Case Study 1: Pain Management
A study focused on the effects of this compound in models of chronic pain demonstrated that the compound significantly reduced pain behaviors in animal models. This effect was attributed to its action on the endocannabinoid system via MAGL inhibition.
Case Study 2: Antibacterial Efficacy
In another investigation, derivatives of the compound were tested against multidrug-resistant bacterial strains. Results indicated that certain modifications enhanced antibacterial efficacy, outperforming standard antibiotics like ampicillin and streptomycin.
Data Tables
Properties
Molecular Formula |
C8H10N2O2S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8-9-7(6(5-11)13-8)10-3-2-4-10/h5H,2-4H2,1H3 |
InChI Key |
UVBFFMXNDWCWDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(S1)C=O)N2CCC2 |
Origin of Product |
United States |
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